Cas no 5468-23-5 (Diethyl acetoxymalonate)

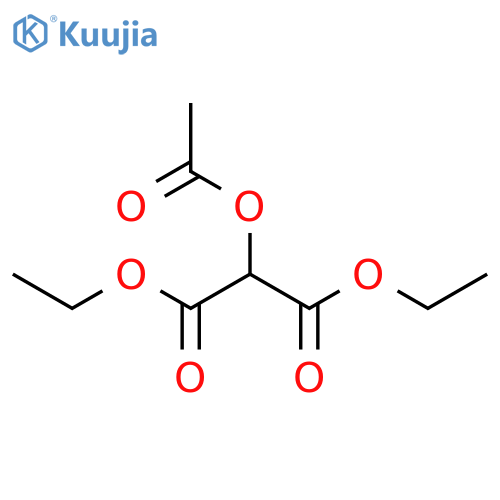

Diethyl acetoxymalonate structure

商品名:Diethyl acetoxymalonate

Diethyl acetoxymalonate 化学的及び物理的性質

名前と識別子

-

- Propanedioic acid,2-(acetyloxy)-, 1,3-diethyl ester

- ACETOXYMALONIC ACID DIETHYL ESTER

- Diethyl (acetyloxy)malonate

- diethyl 2-acetyloxypropanedioate

- 1,3-diethyl 2-(acetyloxy)propanedioate

- acetoxy-malonic acid diethyl ester

- Acetoxy-malonsaeure-diaethylester

- Diethyl acetoxymalonate

- O-Acetyl-tartronsaeure-diaethylester

- NS00033170

- AKOS005110982

- Diethylacetoxymalonate

- InChI=1/C9H14O6/c1-4-13-8(11)7(15-6(3)10)9(12)14-5-2/h7H,4-5H2,1-3H3

- NSC-25377

- Tartronic acid, diethyl ester, acetate

- DTXSID40203134

- FT-0635747

- NSC 25377

- A830317

- diethyl 2-acetoxymalonate

- NSC25377

- BB 0261401

- EINECS 226-786-7

- XZFLUEMBCUUTKI-UHFFFAOYSA-

- 5468-23-5

- DB-052631

- XZFLUEMBCUUTKI-UHFFFAOYSA-N

-

- MDL: MFCD00039895

- インチ: InChI=1S/C9H14O6/c1-4-13-8(11)7(15-6(3)10)9(12)14-5-2/h7H,4-5H2,1-3H3

- InChIKey: XZFLUEMBCUUTKI-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C(C(=O)OCC)OC(=O)C

計算された属性

- せいみつぶんしりょう: 218.07900

- どういたいしつりょう: 218.07903816g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 8

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 78.9Ų

じっけんとくせい

- 密度みつど: 1.13 g/mL at 25 °C(lit.)

- PSA: 78.90000

- LogP: 0.04430

Diethyl acetoxymalonate セキュリティ情報

- 危険レベル:IRRITANT

Diethyl acetoxymalonate 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Diethyl acetoxymalonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D443170-50mg |

Diethyl acetoxymalonate |

5468-23-5 | 50mg |

$ 115.00 | 2022-06-05 | ||

| A2B Chem LLC | AG18765-500mg |

DIETHYL ACETOXYMALONATE |

5468-23-5 | 500mg |

$285.00 | 2024-04-19 | ||

| TRC | D443170-10mg |

Diethyl acetoxymalonate |

5468-23-5 | 10mg |

$ 65.00 | 2022-06-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058339-500mg |

Diethyl (acetyloxy)malonate |

5468-23-5 | 500mg |

3233.0CNY | 2021-07-13 | ||

| TRC | D443170-5mg |

Diethyl acetoxymalonate |

5468-23-5 | 5mg |

$ 50.00 | 2022-06-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058339-500mg |

Diethyl (acetyloxy)malonate |

5468-23-5 | 500mg |

3233CNY | 2021-05-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651397-1g |

Diethyl 2-acetoxymalonate |

5468-23-5 | 98% | 1g |

¥5047.00 | 2024-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651397-10g |

Diethyl 2-acetoxymalonate |

5468-23-5 | 98% | 10g |

¥9466.00 | 2024-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651397-5g |

Diethyl 2-acetoxymalonate |

5468-23-5 | 98% | 5g |

¥7871.00 | 2024-05-09 |

Diethyl acetoxymalonate 関連文献

-

1. Analogues of the antiviral acyclonucleoside 9-(4-hydroxy-3-hydroxymethylbutyl)guanine. Part 2. Substitutions on C-1′ and C-3′ of the acyclic N-9 substituentStuart Bailey,Michael R. Harnden J. Chem. Soc. Perkin Trans. 1 1988 2767

-

2. 416. Synthesis of divicine (2 : 4-diamino-5 : 6-dihydroxypyrimidine) and other derivatives of 4 : 5(5 : 6)-dihydroxypyrimidineJ. Davoll,D. H. Laney J. Chem. Soc. 1956 2124

-

Zsolt Rapi,Alajos Grün,Gy?rgy Keglevich,András Stirling,Péter Bakó New J. Chem. 2016 40 7856

-

4. Simple and condensed β-lactams. Part 11. Reaction of some p-nitrobenzyl (4-oxoazetidin-1-yl)(triphenylphosphoranediyl)acetates and p-nitrobenzyl (1-oxoisoindolin-2-yl)(triphenylphosphoranediyl)acetate with acetic anhydride–sulphoxide reagentsJózsef Fetter,Károly Lempert,Mária Kajtár-Peredy,József Tamás J. Chem. Soc. Perkin Trans. 1 1989 2251

5468-23-5 (Diethyl acetoxymalonate) 関連製品

- 4660-80-4(Ethyl 2,3-epoxypropanoate)

- 13937-08-1(Diethyl 2-hydroxymalonate)

- 37555-99-0(2-Ethoxy-malonic acid diethyl ester)

- 5018-30-4(Dimethyl 2-Methoxymalonate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量